molecular formula C8H12N2O2 B13346685 2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one

2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B13346685
M. Wt: 168.19 g/mol
InChI Key: MKMHUDUKRDHODH-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one is a chemical compound with a pyrimidine ring structure substituted with a hydroxypropyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyluracil with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the pyrimidine ring structure can interact with nucleic acids and proteins, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxypropyl)-4(3H)-pyrimidinone: Lacks the methyl group at the 6-position.

    6-Methyl-2-(2-hydroxyethyl)pyrimidin-4(3H)-one: Has a shorter hydroxyalkyl chain.

    2-(3-Hydroxypropyl)-5-methylpyrimidin-4(3H)-one: Methyl group is at the 5-position instead of the 6-position.

Uniqueness

2-(3-Hydroxypropyl)-6-methylpyrimidin-4(3H)-one is unique due to the specific positioning of the hydroxypropyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2/c1-6-5-8(12)10-7(9-6)3-2-4-11/h5,11H,2-4H2,1H3,(H,9,10,12)

InChI Key

MKMHUDUKRDHODH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCCO

Origin of Product

United States

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